Diallyldichlorosilane: A Comprehensive Technical Guide for Advanced Applications
Diallyldichlorosilane: A Comprehensive Technical Guide for Advanced Applications
CAS Number: 3651-23-8
Introduction
Diallyldichlorosilane ((C₃H₅)₂SiCl₂) is a versatile organosilicon compound characterized by the presence of two reactive allyl groups and two chlorine atoms bonded to a central silicon atom. This unique bifunctionality makes it a crucial building block in polymer chemistry and a valuable intermediate in organic synthesis. Its ability to undergo hydrolysis, polymerization, and reactions with nucleophiles opens up a wide array of possibilities for the synthesis of advanced materials with tailored properties. This technical guide provides an in-depth overview of the properties, synthesis, handling, and key applications of diallyldichlorosilane, tailored for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties
Diallyldichlorosilane is a colorless to light yellow liquid with a pungent odor. It is a flammable and corrosive compound that reacts with water. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 3651-23-8 | [1] |
| Molecular Formula | C₆H₁₀Cl₂Si | [2] |
| Molecular Weight | 179.13 g/mol | [2] |
| Boiling Point | 165.35 °C (estimated) | [1] |
| Density | 1.0565 g/cm³ | [1] |
| Specific Gravity | 1.075 | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [1] |
Safety and Handling
Diallyldichlorosilane is a hazardous chemical that requires careful handling in a well-ventilated area, preferably a fume hood. It is a flammable liquid and vapor, and it causes severe skin burns and eye damage.[3]
Personal Protective Equipment (PPE):
-
Gloves: Neoprene or nitrile rubber gloves are recommended.[3]
-
Eye Protection: Chemical goggles or a face shield should be worn. Contact lenses should not be worn.[3]
-
Skin and Body Protection: Wear suitable protective clothing.[3]
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is recommended.[3]
Storage:
-
Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[3]
-
Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen).[4]
-
Store locked up and away from incompatible materials such as acids, alcohols, and oxidizing agents.[3]
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water. Seek immediate medical attention.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[3]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3]
-
Fire: Use water spray, alcohol-resistant foam, carbon dioxide, or dry chemical to extinguish. Do not direct a solid stream of water into the fire, as it may scatter and spread the fire.[3]
-
Spills: Eliminate all ignition sources. Absorb the spill with an inert material and place it in a suitable container for disposal.[3]
Synthesis of Diallyldichlorosilane
The industrial production of allylchlorosilanes, including diallyldichlorosilane, is typically achieved through the "direct synthesis" process. This method involves the reaction of allyl chloride with elemental silicon in the presence of a copper catalyst at elevated temperatures.[3]
The direct synthesis yields a mixture of allylchlorosilanes, including allyltrichlorosilane, allyldichlorosilane, and diallyldichlorosilane. The product distribution can be influenced by the reaction conditions. For instance, the addition of hydrogen chloride to the reaction mixture has been shown to suppress the formation of diallyldichlorosilane in favor of allyldichlorosilane.
A generalized laboratory-scale setup for a direct synthesis reaction is depicted below.
Figure 1: A generalized workflow for the direct synthesis of allylchlorosilanes.
Experimental Protocol (General - requires optimization):
-
Reactor Setup: A tube furnace reactor is packed with a mixture of finely ground silicon and a copper catalyst.
-
Inert Atmosphere: The reactor is purged with an inert gas (e.g., nitrogen or argon) to remove air and moisture.
-
Heating: The reactor is heated to the desired reaction temperature (typically in the range of 250-350 °C).
-
Reagent Introduction: A stream of allyl chloride vapor, optionally mixed with hydrogen chloride, is passed through the heated reactor.
-
Product Collection: The volatile products exiting the reactor are passed through a condenser to liquefy the allylchlorosilanes.
-
Purification: The collected liquid mixture is then subjected to fractional distillation to separate the different allylchlorosilane products based on their boiling points.
Key Reactions and Applications
The dual reactivity of the allyl and chloro groups in diallyldichlorosilane makes it a valuable precursor for a variety of chemical transformations and material syntheses.
Hydrolysis and Polycondensation
Like other chlorosilanes, diallyldichlorosilane readily undergoes hydrolysis in the presence of water to form silanols. These silanols are unstable and quickly condense to form siloxane bonds (-Si-O-Si-), leading to the formation of oligomers and polymers. The presence of two allyl groups per silicon atom allows for the formation of cross-linked polysiloxane networks.
Figure 2: Reaction pathway for the hydrolysis and polycondensation of diallyldichlorosilane.
This reaction is fundamental to the production of silicone polymers. The resulting polydiallylsiloxanes can be further modified through reactions of the allyl groups, leading to materials with a wide range of properties.
Experimental Protocol (General - requires optimization):
-
Reaction Setup: A reaction vessel is equipped with a stirrer, a dropping funnel, and a condenser.
-
Hydrolysis: Diallyldichlorosilane is slowly added to a stirred mixture of water and a suitable organic solvent (e.g., diethyl ether or toluene) to control the reaction rate and dissipate heat. The reaction is typically carried out at a low temperature (e.g., 0-10 °C).
-
Neutralization: The hydrochloric acid byproduct is neutralized by washing the organic layer with a weak base, such as a sodium bicarbonate solution.
-
Isolation: The organic solvent is removed under reduced pressure to yield the polydiallylsiloxane.
Grignard Reactions
The silicon-chlorine bonds in diallyldichlorosilane are susceptible to nucleophilic attack by Grignard reagents (R-MgX). This reaction allows for the introduction of a wide variety of organic groups onto the silicon atom, replacing the chlorine atoms.[5]
Figure 3: General scheme for the reaction of diallyldichlorosilane with a Grignard reagent.
This reaction is a powerful tool for synthesizing custom organosilanes with specific functionalities, which can then be used as monomers for polymerization or as intermediates in further organic transformations.
Experimental Protocol (General - requires optimization):
-
Reaction Setup: A flame-dried, three-necked flask is equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Inert Atmosphere: The system is purged with dry nitrogen.
-
Reaction: A solution of diallyldichlorosilane in an anhydrous ether solvent (e.g., THF or diethyl ether) is cooled in an ice bath. The Grignard reagent is then added dropwise from the dropping funnel with stirring.
-
Quenching: After the addition is complete, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: The product is extracted with an organic solvent, and the organic layer is dried and concentrated. The final product is purified by distillation or chromatography.
Hydrosilylation and Cross-linking
The allyl groups in diallyldichlorosilane can participate in hydrosilylation reactions, which involve the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond. This reaction is typically catalyzed by platinum complexes. Diallyldichlorosilane can act as a cross-linking agent by reacting with polymers containing Si-H groups, or it can be a monomer in polymerization reactions with molecules containing two Si-H groups.
This versatility allows for the creation of complex polymer architectures, including cross-linked networks that are used in elastomers, resins, and coatings.
Conclusion
Diallyldichlorosilane is a highly reactive and versatile chemical intermediate with significant applications in polymer chemistry and organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, leading to the production of advanced materials with desirable properties. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and industrial settings.
References
- Gelest, Inc. (2015).
- Grokipedia. (n.d.). Dichlorosilane.
- Linde. (2023).
- ChemicalBook. (n.d.). 3651-23-8(DIALLYLDICHLOROSILANE) Product Description.
- Linde Gas GmbH. (2017).
- Wikipedia. (n.d.). Dichlorosilane.
- Gelest, Inc. (2015).
- REC Silicon. (2011).
- Sigma-Aldrich. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Di-m-tolyl-silane via Grignard Reaction.
- Wikipedia. (n.d.). Dimethyldichlorosilane.
- Allen. (n.d.). Hydrolysis of dimethyldichloro silane , (CH_(3))(2) SiCl(2)
- ResearchGate. (n.d.).
- Google Patents. (n.d.). US5252768A - Process for preparing a dimethylchlorosilane.
- ResearchGate. (n.d.). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry†.
- Google Patents. (n.d.). CN105061767A - Dimethyl dichlorosilance hydrolysis process and device.
- Google Patents. (n.d.). CN101817505B - Dimethyl dichlorosilane hydrolysis method for directly producing gaseous hydrogen chloride.
- Airgas. (2022).
- CAS Common Chemistry. (n.d.). Dichlorosilane.
- CAMEO Chemicals | NOAA. (n.d.). dichlorosilane.
- Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of organic chemistry, 69(15), 5071–5076.
- Chemsrc. (n.d.). Dichlorosilane | CAS#:4109-96-0.
- PubChemLite. (n.d.). Diallyldichlorosilane (C6H10Cl2Si).
- PubChem. (n.d.). Dichlorodimethylsilane | C2H6Cl2Si | CID 6398.
- Google Patents. (n.d.).
- ResearchGate. (n.d.). ChemInform Abstract: Grignard Coupling Reaction of Bis(chloromethyl)diorganosilanes with Dichloro(diorgano)silanes: Syntheses of 1,3-Disilacyclobutanes.
- Google Patents. (n.d.). WO2013102480A1 - Method for preparing di-organo-dialkoxysilanes.
- PubChem. (n.d.). Dichlorosilane | Cl2H2Si | CID 61330.
- Google Patents. (n.d.).
- Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES.
- Cheméo. (n.d.). Chemical Properties of Dichlorosilane (CAS 4109-96-0).
- REC Silicon. (n.d.).
- Google Patents. (n.d.).
Sources
- 1. CN101875726B - Method for preparing polysiloxane by hydrolyzing dimethyl dichlorosilane - Google Patents [patents.google.com]
- 2. evonik.com [evonik.com]
- 3. 10esd.sciencesconf.org [10esd.sciencesconf.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products - Google Patents [patents.google.com]
